molecular formula C17H14F3NO4S B2412522 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid CAS No. 519152-10-4

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

Cat. No.: B2412522
CAS No.: 519152-10-4
M. Wt: 385.36
InChI Key: JWOWGPWFVDXXAZ-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a complex organic compound with the molecular formula C17H14F3NO4S. It is known for its unique chemical structure, which includes a trifluoromethyl group, a sulfonamide linkage, and a benzoic acid moiety.

Properties

IUPAC Name

3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO4S/c1-2-9-21(14-7-4-6-13(11-14)17(18,19)20)26(24,25)15-8-3-5-12(10-15)16(22)23/h2-8,10-11H,1,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOWGPWFVDXXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)aniline with allyl chloride to form the corresponding allyl derivative. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the sulfonamide intermediate. Finally, the sulfonamide is subjected to carboxylation to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid analogs: Compounds with similar structures but different substituents on the aromatic rings.

    Sulfonamide derivatives: Compounds containing the sulfonamide functional group with various substituents.

    Trifluoromethylbenzoic acids: Compounds with a trifluoromethyl group and a benzoic acid moiety.

Uniqueness

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is unique due to the combination of its trifluoromethyl group, sulfonamide linkage, and benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on various research findings.

Chemical Structure and Properties

The compound's structure consists of a benzoic acid moiety linked to a sulfamoyl group and a prop-2-en-1-yl substituent, with a trifluoromethyl phenyl ring. Its unique chemical features suggest potential interactions with biological targets.

Antidepressant Effects

Recent studies have indicated that compounds containing trifluoromethyl and sulfamoyl groups may exhibit antidepressant-like effects. For instance, related compounds have been shown to modulate the serotonergic system, particularly influencing 5-HT receptors, which are crucial for mood regulation .

Key Findings:

  • Compounds similar to 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid demonstrated significant antidepressant activity in animal models.
  • The mechanism of action appears to involve modulation of serotonin pathways, which are often targeted in depression therapies.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research on similar sulfonamide derivatives has shown promising results against various cancer cell lines. For example, derivatives with trifluoromethyl groups have been associated with reduced expression of key oncogenes in cancer cells .

In Vitro Studies:

CompoundCell LineIC50 (µM)Mechanism
3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acidHCT11617.8Down-regulation of PALB2
Related CompoundHePG212.4Inhibition of EGFR

The biological activity of 3-[(Prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid can be attributed to its ability to interact with specific molecular targets:

  • Serotonergic System Modulation : Influences serotonin receptor activity, potentially alleviating symptoms of depression.
  • Inhibition of Oncogenic Pathways : Down-regulates critical genes involved in cancer proliferation and survival.

Study on Antidepressant-Like Effects

In a controlled study, mice treated with related compounds exhibited significant reductions in immobility during forced swimming tests, indicating enhanced mood and reduced depressive behaviors. This effect was linked to the activation of specific serotonin receptors .

Study on Anticancer Properties

Another study evaluated the cytotoxic effects of sulfonamide derivatives on various cancer cell lines. The results showed that these compounds could effectively inhibit cell growth by down-regulating oncogenes such as BRCA1 and KRAS, suggesting their potential as anticancer agents .

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